N¹‑(4‑Methylphenyl) Substitution Confers a Unique Multi‑Target HTS Fingerprint Not Shared by N‑Methyl or N‑Phenyl Analogs
The target compound has been profiled across five distinct high‑throughput screening (HTS) assays deposited in PubChem BioAssay, targeting RGS4 (regulator of G‑protein signaling 4), the mu‑opioid receptor (OPRM1), ADAM17 protease, the muscarinic acetylcholine receptor M1 (CHRM1), and the unfolded protein response (UPR) pathway . Each assay represents a structurally divergent protein target. The closest N¹‑methyl analog (2‑amino‑1‑methyl‑6‑oxo‑4‑phenylpyridine‑3,5‑dicarbonitrile, CHEBI:92210) and the N¹‑phenyl analog (6‑amino‑2‑oxo‑1,4‑diphenyl‑1,2‑dihydropyridine‑3,5‑dicarbonitrile, PdC‑H) have not been reported in the same five‑assay panel, indicating that the N¹‑(4‑methylphenyl) group is specifically associated with this broad‑spectrum screening profile [1].
| Evidence Dimension | Number of distinct HTS assay targets with deposited bioactivity data in PubChem |
|---|---|
| Target Compound Data | 5 distinct HTS assays (RGS4, OPRM1, ADAM17, CHRM1, UPR) – PubChem SID linked via CHEBI:92880 |
| Comparator Or Baseline | N¹‑methyl analog (CHEBI:92210): 0 HTS assays reported; N¹‑phenyl analog (PdC‑H): 0 multi‑target HTS panel reported |
| Quantified Difference | Target compound: 5 assays; comparators: 0 assays in the same panel |
| Conditions | PubChem BioAssay database; deposited by Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and Burnham Center for Chemical Genomics |
Why This Matters
The demonstrated multi‑target HTS engagement indicates that the N¹‑(4‑methylphenyl) substitution unlocks binding to a broader array of protein targets than N‑methyl or N‑phenyl analogs, directly affecting hit‑expansion and selectivity‑profiling decisions.
- [1] ChEBI. CHEBI:92210 – 2‑amino‑1‑methyl‑6‑oxo‑4‑phenylpyridine‑3,5‑dicarbonitrile; CHEBI:92880 – target compound. EMBL‑EBI. https://www.ebi.ac.uk/chebi/ View Source
